Lenalidomide-acetamido-O-PEG4-propargyl

Description

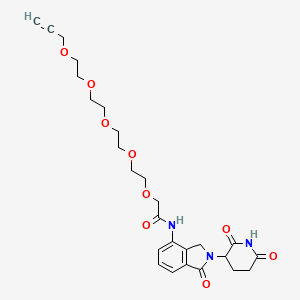

Lenalidomide-acetamido-O-PEG4-propargyl is a derivative of lenalidomide, a clinically validated immunomodulatory drug. This compound is designed for use in proteolysis-targeting chimeras (PROTACs) and other targeted protein degradation (TPD) strategies. Its structure integrates a lenalidomide core (targeting cereblon, an E3 ubiquitin ligase), an acetamido group, a tetraethylene glycol (PEG4) linker, and a terminal propargyl group. The PEG4 linker enhances solubility and provides spatial flexibility, while the propargyl moiety enables bioorthogonal "click chemistry" for conjugation to other functional units (e.g., target-binding ligands) .

Key features:

- Core structure: Lenalidomide (C₁₃H₁₀N₃O₃).

- Functional groups: Acetamido (for stability), PEG4 (hydrophilic linker), propargyl (conjugation handle).

- Applications: PROTAC development, bifunctional degraders, research tools in oncology and immunology.

Properties

Molecular Formula |

C26H33N3O9 |

|---|---|

Molecular Weight |

531.6 g/mol |

IUPAC Name |

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetamide |

InChI |

InChI=1S/C26H33N3O9/c1-2-8-34-9-10-35-11-12-36-13-14-37-15-16-38-18-24(31)27-21-5-3-4-19-20(21)17-29(26(19)33)22-6-7-23(30)28-25(22)32/h1,3-5,22H,6-18H2,(H,27,31)(H,28,30,32) |

InChI Key |

NHIORPSNVSUXOF-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG4-propargyl typically involves multiple steps:

Activation of Lenalidomide: Lenalidomide is first activated by converting it into a reactive intermediate.

PEGylation: The activated lenalidomide is then reacted with a PEG4 linker, which is pre-functionalized with acetamido and propargyl groups.

Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of lenalidomide are activated and reacted with the PEG4 linker.

Optimization: Reaction conditions such as temperature, pH, and solvent are optimized to maximize yield and minimize impurities.

Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG4-propargyl can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups attached to the PEG linker.

Substitution: The propargyl group can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups to the PEG linker.

Scientific Research Applications

Lenalidomide-acetamido-O-PEG4-propargyl has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is employed in studies involving protein modification and drug delivery.

Medicine: It is investigated for its potential in targeted cancer therapies and immunomodulation.

Industry: The compound is used in the development of advanced materials and nanotechnology.

Mechanism of Action

Lenalidomide-acetamido-O-PEG4-propargyl exerts its effects through multiple mechanisms:

Binding to Cereblon: Similar to lenalidomide, it binds to the protein cereblon, altering the activity of the CRL4 CRBN E3 ubiquitin ligase complex.

Ubiquitination and Degradation: This binding leads to the ubiquitination and subsequent degradation of specific proteins, such as IKZF1 and IKZF3, which are crucial for the survival of certain cancer cells.

Immune Modulation: The compound also modulates the immune system by enhancing the production of interleukin-2 (IL-2) and reducing pro-inflammatory cytokines.

Comparison with Similar Compounds

Lenalidomide-acetamido-O-PEG1-propargyl

Structural Differences :

Functional Implications :

4-Nitro Analogue of Lenalidomide

Structural Differences :

Functional Implications :

- Mechanism : Lacks the PEG linker and propargyl group, rendering it unsuitable for PROTACs. Likely functions as a standalone agent or impurity in lenalidomide synthesis.

N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

Structural Differences :

Functional Implications :

- Applications: Pharmaceutical intermediate unrelated to TPD.

Data Table: Comparative Analysis

*Estimated values for PEG4 due to lack of direct evidence.

†N-[(4-Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide.

Research Findings and Discussion

- Linker Length and Degradation Efficiency : PEG4’s extended linker may optimize ternary complex formation in PROTACs, a critical factor for ubiquitination efficiency .

- However, longer PEG chains may increase metabolic instability in vivo.

- Synthetic Utility : Propargyl groups in both PEG1 and PEG4 enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), but PEG4’s length may reduce steric constraints during conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.